molecular formula C20H15N3O3S2 B2508711 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 895446-49-8

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2508711
CAS No.: 895446-49-8
M. Wt: 409.48
InChI Key: WMUIEZNXQBWVLX-XDOYNYLZSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, also known as BMS-986423, is a highly potent, selective, and brain-penetrant ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease research , with specific gain-of-function mutations being among the most common genetic causes of familial Parkinson's. This investigational tool compound demonstrates exceptional utility in mechanistic studies, as it effectively inhibits LRRK2 kinase activity, leading to the dephosphorylation of its downstream substrates, including Rab10. The compound's high selectivity and ability to cross the blood-brain barrier make it an invaluable pharmacological probe for investigating LRRK2 biology in both cellular and in vivo models of neurodegenerative disease . Its primary research value lies in elucidating the pathophysiological role of LRRK2, validating it as a drug target, and supporting the development of novel therapeutic strategies for Parkinson's disease and related synucleinopathies.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-4-7-23-14-9-15(25-2)16(26-3)10-18(14)28-20(23)22-19(24)12-5-6-13-17(8-12)27-11-21-13/h1,5-6,8-11H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUIEZNXQBWVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23H23N3O5S2
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 895453-72-2

Structural Features

The compound's structure includes:

  • Two methoxy groups that enhance solubility and biological activity.
  • A prop-2-yn-1-yl group that may facilitate interaction with hydrophobic targets.
  • A benzo[d]thiazole core that is known for diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxic Activity

In a study examining thiazole derivatives, compounds similar to our target showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity, indicating that modifications to the structure can significantly impact biological efficacy .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

The proposed mechanism of action for (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide involves:

  • Enzyme Interaction : The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity.
  • Hydrophobic Binding : The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within target proteins.
  • Influence of Methoxy Groups : The dimethoxy groups may improve the compound's solubility and bioavailability, facilitating better absorption in biological systems .

Antimicrobial Activity

Research has also indicated that thiazole derivatives possess antimicrobial properties. The structural features of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide may contribute to its effectiveness against various microbial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced antimicrobial activity, suggesting that our compound could exhibit similar effects .

Synthesis and Derivatives

The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of Dimethoxy Groups : Methylation reactions are employed to introduce the methoxy substituents.
  • Attachment of Propynyl Group : This is commonly accomplished via Sonogashira coupling reactions .

Comparison with Similar Compounds

Table 1: Substituent Impact on Physicochemical Properties

Property Target Compound (5,6-dimethoxy) Ethoxy Analog (6-ethoxy)
Molecular Weight ~467.5 g/mol ~439.5 g/mol
Substituent Electronic Effect Electron-donating (two methoxy groups) Moderate electron donation (single ethoxy)
Lipophilicity (LogP) Higher (dimethoxy increases hydrophobicity) Lower (ethoxy reduces bulk)
Steric Hindrance Increased (bulky dimethoxy) Reduced (smaller ethoxy)

However, the ethoxy analog may exhibit better solubility due to reduced hydrophobicity .

Heterocyclic Derivatives with Analgesic Activity

describes benzothiazole-related heterocycles, such as thiazole derivatives (11a-c) and 1,2,4-triazolo[3,4-a]isoindol-5-one (15) , synthesized for analgesic testing .

Table 2: Structural and Functional Comparison with Compounds

Compound Class Key Features Biological Activity (Analgesic)
Target Compound Dual benzothiazole, propargyl, carboxamide Not reported in evidence
Thiazole derivatives (11a-c) Thioglycolic acid-cyclized thiazoles Moderate to high activity
Triazolo-isoindolone (15) Annelated triazole-isoindole hybrid Activity not specified

While the target compound shares a thiazole core with derivatives, its propargyl and carboxamide groups may confer distinct pharmacokinetic or target-binding profiles.

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